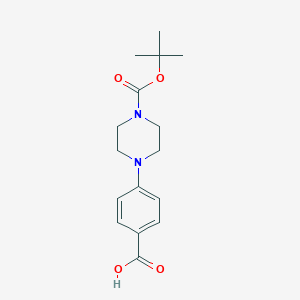

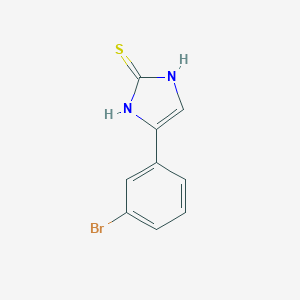

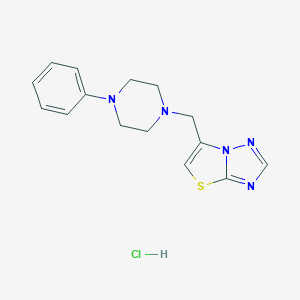

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine has been explored through solvent-free interactions and subsequent transformations. A study reported the successful transformation of a 1,2,4-triazine scaffold into a pyridine one under autoclave conditions, preserving the methylsulfanyl group throughout the synthesis process (Shtaitz et al., 2023).

Molecular Structure Analysis

Crystallography data provides insights into the molecular structure of related compounds. For instance, a compound crystallized from ethanol revealed monoclinic symmetry and displayed intermolecular hydrogen bonding, indicating a structured arrangement influenced by the pyridine and triazine components (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to various transformations and the formation of new derivatives. The interaction of cyano-triazines with heterocyclic amines under solvent-free conditions has been studied, revealing the stability of the methylsulfanyl group and the potential for ipso-substitution reactions (Shtaitz et al., 2023).

科学的研究の応用

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of derivatives of s-triazine, including compounds structurally related to 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine, for use as antimicrobial agents. These derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains, highlighting their potential in antimicrobial therapy. The compounds were characterized through various analytical methods, confirming their proposed structures and antimicrobial efficacy Malik & Patel, 2017.

Chemical Reactions and Mechanisms

The amination of triazine derivatives, including those similar to the chemical , has been explored to understand their chemical behavior and reaction mechanisms. Studies have indicated that the amination process for certain triazine derivatives can proceed through an SN (ANRORC) mechanism, providing insights into the reactivity and potential applications of these compounds in chemical synthesis Simig, Plas, & Landheer, 2010.

Synthetic Approaches and Applications

Research into pyridyl-substituted 1,3,5-triazines has developed methods for their synthesis, demonstrating the versatility of triazine derivatives in organic synthesis. These methods enable the production of triazine compounds with potential applications across various fields, including materials science and pharmaceuticals. The research presents a one-step cyclocondensation process as an efficient route to such derivatives, highlighting the broad applicability and potential of triazine-based compounds Le Falher et al., 2014.

Crystal Structure Analysis

The detailed crystal structure analysis of triazine derivatives offers insight into their molecular configurations, which is crucial for understanding their reactivity, physical properties, and potential applications in materials science. Such studies contribute to the fundamental knowledge required to design triazine-based compounds with desired properties for specific applications Dolzhenko et al., 2011.

Biological Activity Screening

Triazine derivatives have been screened for biological activities, including antileukemic properties. The synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines and their evaluation as CGRP receptor antagonists exemplify the potential of triazine compounds in the development of new therapeutic agents. This research underscores the importance of triazine derivatives in medicinal chemistry and drug discovery Lim, Dolzhenko, & Dolzhenko, 2014.

Safety and Hazards

将来の方向性

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the diverse biological activities of other triazine derivatives, “4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine” could be of interest in medicinal chemistry or materials science .

特性

IUPAC Name |

4-methylsulfanyl-6-pyridin-4-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5S/c1-15-9-13-7(12-8(10)14-9)6-2-4-11-5-3-6/h2-5H,1H3,(H2,10,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDAEWQPJSGFPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381935 |

Source

|

| Record name | 4-(Methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine | |

CAS RN |

175204-63-4 |

Source

|

| Record name | 4-(Methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

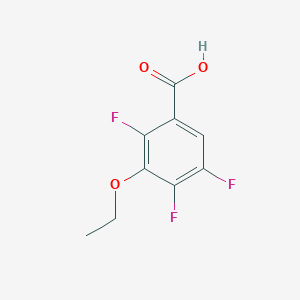

![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)

![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)

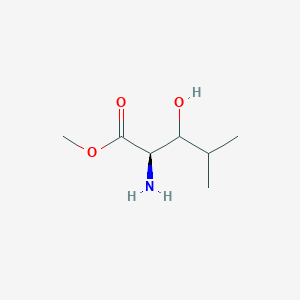

![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)